molecular formula C12H14ClN5O4 B13828913 1,N6-Ethenoadenosine hydrochloride

1,N6-Ethenoadenosine hydrochloride

Katalognummer: B13828913
Molekulargewicht: 327.72 g/mol
InChI-Schlüssel: YMQMOUIFFNWSNO-OUTCZKRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,N6-Ethenoadenosine hydrochloride is a modified nucleoside derivative, characterized by the presence of an etheno group fused to the adenine base.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,N6-Ethenoadenosine hydrochloride can be synthesized through the reaction of adenosine with chloroacetaldehyde. This reaction typically involves the treatment of adenosine with chloroacetaldehyde under acidic conditions, leading to the formation of the etheno group . The reaction conditions often include maintaining a specific pH and temperature to ensure optimal yield and purity of the product.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 1,N6-Ethenoadenosine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized ethenoadenosine derivatives, while substitution reactions can produce a variety of substituted nucleosides .

Vergleich Mit ähnlichen Verbindungen

1,N6-Ethenoadenosine hydrochloride can be compared to other etheno derivatives, such as:

Uniqueness: What sets this compound apart is its specific interaction with adenosine receptors and its unique fluorescent properties, which make it particularly useful in biochemical and medical research .

Conclusion

This compound is a compound of significant scientific interest due to its unique structural properties and wide range of applications. From its synthesis to its role in scientific research, this compound offers valuable insights and potential therapeutic benefits across various fields.

Eigenschaften

Molekularformel

C12H14ClN5O4

Molekulargewicht

327.72 g/mol

IUPAC-Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol;hydrochloride

InChI

InChI=1S/C12H13N5O4.ClH/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18-20H,3H2;1H/t6-,8-,9-,12-;/m1./s1

InChI-Schlüssel

YMQMOUIFFNWSNO-OUTCZKRVSA-N

Isomerische SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O.Cl

Kanonische SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.